5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
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Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,6,7-triol, also known as cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol, is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of three hydroxyl groups attached to a tetrahydronaphthalene ring system, making it a trihydroxy derivative of tetrahydronaphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of high-pressure liquid chromatography (HPLC) for purification and characterization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Tetrahydronaphthalene derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1,6,7-triol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A derivative with an amino group instead of hydroxyl groups.
5,6,7,8-Tetrahydro-1-naphthol: A derivative with a single hydroxyl group.
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2,5-triol: A derivative with additional amino and hydroxyl groups.
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific arrangement of three hydroxyl groups on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,6,7-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZSCHMOAPNEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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